molecular formula C19H20N4O3 B2905236 3-benzyl-7-(tert-butyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899998-18-6

3-benzyl-7-(tert-butyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione

Cat. No. B2905236
CAS RN: 899998-18-6
M. Wt: 352.394
InChI Key: ADGQTVFVKBDTGJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction .


Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure and stereochemistry of the compound .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes studying the reactivity of the compound and identifying the products formed in the reaction .


Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, density, molar mass, and spectral properties .

Scientific Research Applications

Organic Synthesis

The tert-butyl group in this compound can be used in organic synthesis due to its unique reactivity pattern. It can facilitate various chemical transformations, particularly in the synthesis of complex molecules where steric hindrance is a desired feature. This group’s reactivity is beneficial in creating new carbon-carbon or carbon-heteroatom bonds, which are fundamental in building the frameworks of organic molecules .

Environmental Chemistry

Compounds with tert-butyl groups have been studied for their role in biosynthetic and biodegradation pathways. This compound could be used to investigate environmental processes, such as the degradation of pollutants or the synthesis of naturally occurring chemicals. Understanding these processes can lead to the development of better strategies for environmental remediation or the sustainable production of chemicals .

Mechanism of Action

If the compound is biologically active, its mechanism of action in the body is studied. This involves identifying the biological target of the compound and how it interacts with it .

Safety and Hazards

This involves studying the toxicity, flammability, and environmental impact of the compound. Material safety data sheets (MSDS) are often used as a source of this information .

properties

IUPAC Name

2-benzyl-7-tert-butyl-4-methylpurino[8,7-b][1,3]oxazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3/c1-19(2,3)13-11-22-14-15(20-17(22)26-13)21(4)18(25)23(16(14)24)10-12-8-6-5-7-9-12/h5-9,11H,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADGQTVFVKBDTGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN2C3=C(N=C2O1)N(C(=O)N(C3=O)CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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